molecular formula C23H25NO6 B557725 Fmoc-d-asp-otbu CAS No. 134098-70-7

Fmoc-d-asp-otbu

Cat. No. B557725
M. Wt: 411,46 g/mole
InChI Key: VZXQYACYLGRQJU-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-d-asp-otbu, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . It is an aspartate derivative containing an amine protecting group Fmoc .


Synthesis Analysis

Fmoc-d-asp-otbu is used in solid phase peptide synthesis to prevent the formation of aspartimide by-products . The synthesis involves the condensation of the side-chain carboxy with an appropriate amine or alcohol . The β-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .


Molecular Structure Analysis

The molecular formula of Fmoc-d-asp-otbu is C23H25NO6 . The molecular weight is 411.5 g/mol . The structure includes a fluoren-9-ylmethoxycarbonyl (Fmoc) group, an aspartic acid residue, and a tert-butyl ester .


Chemical Reactions Analysis

Fmoc-d-asp-otbu is involved in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed with sterically hindered DIPA, which itself is unable to remove Fmoc, but adding 1% DBU to DIPA gave crude purities and crude yields comparable to 20% DPA .


Physical And Chemical Properties Analysis

Fmoc-d-asp-otbu is a white to beige powder . It is soluble in DMF . The melting point is between 146-151 °C .

Scientific Research Applications

  • Enantioseparation in Capillary Zone Electrophoresis (CZE)

    Fmoc-Asp(OtBu)-OH, along with Fmoc-Val-OH, has been successfully enantioseparated using DM-β-CD as a chiral selector in CZE. This demonstrates its application in the resolution of amino acid enantiomers (Wu, 2005).

  • Peptide Synthesis and Aspartimide Formation

    Research has shown that Fmoc-Asp(OtBu)-OH is associated with aspartimide-related by-product formation in Fmoc-based solid-phase peptide synthesis (SPPS). New derivatives of Fmoc-Asp have been developed to minimize this issue, indicating its critical role in peptide chemistry (Mergler & Dick, 2005).

  • Synthesis of Nonnatural Amino Acids

    Fmoc-D-Asp(OtBu) has been used in the synthesis of various chiral 1,2,4-oxadiazole-containing nonnatural amino acids. These synthesized compounds have potential applications in combinatorial synthesis (Hamze et al., 2003).

  • Self-Assembled Structures in Material Chemistry

    Fmoc-Asp(OtBu)-OH has been reported to form self-assembled structures, which are potentially useful in material chemistry and biomedical applications. This illustrates its role in designing novel nanoarchitectures (Gour et al., 2021).

  • Application in Solid-Phase Peptide Synthesis (SPPS)

    Fmoc-Asp(OtBu)-OH has been utilized in SPPS for preparing peptides with C-terminal asparagine or glutamine. This highlights its efficacy in peptide bond formation (Breipohl et al., 2009).

Safety And Hazards

When handling Fmoc-d-asp-otbu, it is recommended to avoid breathing mist, gas or vapours and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Fmoc-d-asp-otbu is a key component in peptide synthesis, and its use will likely continue to be important in the field. Future research may focus on improving the synthesis process, reducing by-products, and exploring new applications .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXQYACYLGRQJU-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427158
Record name fmoc-d-asp-otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-asp-otbu

CAS RN

134098-70-7
Record name fmoc-d-asp-otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-d-asp-otbu
Reactant of Route 2
Reactant of Route 2
Fmoc-d-asp-otbu
Reactant of Route 3
Reactant of Route 3
Fmoc-d-asp-otbu
Reactant of Route 4
Reactant of Route 4
Fmoc-d-asp-otbu
Reactant of Route 5
Reactant of Route 5
Fmoc-d-asp-otbu
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fmoc-d-asp-otbu

Citations

For This Compound
82
Citations
G Gellerman, A Elgavi, Y Salitra… - The Journal of Peptide …, 2001 - Wiley Online Library
Protected N α ‐(aminoallyloxycarbonyl) and N α ‐(carboxyallyl) derivatives of all natural amino acids (except proline), and their chiral inverters, were synthesized using facile and …
Number of citations: 45 onlinelibrary.wiley.com
J Lee, JH Griffin, TI Nicas - The Journal of organic chemistry, 1996 - ACS Publications
An efficient solid-phase method for the total synthesis of bacitracin A is reported. This work was undertaken in order to provide a general means of probing the intriguing mode of action …
Number of citations: 59 pubs.acs.org
A Hamze, JF Hernandez, P Fulcrand… - The Journal of Organic …, 2003 - ACS Publications
Various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β 3 - and -α-amino acids were synthesized from Fmoc-(l or d)-Asp(OtBu)-OH and Fmoc-l-Asp-OtBu, respectively, in three …
Number of citations: 88 pubs.acs.org
K Ogawa, A Ishizaki, K Takai, Y Kitamura, A Makino… - Scientific Reports, 2017 - nature.com
67 Ga-DOTA-(L-Asp) 11 and 67 Ga-DOTA-(L-Asp) 14 , which have been developed as bone imaging agents, showed a high accumulation in bone and a rapid blood clearance in mice. …
Number of citations: 26 www.nature.com
N Qvit, Y Barda, C Gilon, DE Shalev - Journal of chemical …, 2007 - ACS Publications
This laboratory experiment provides a unique opportunity for students to synthesize three analogues of aspartame, a commonly used artificial sweetener. The students are introduced to …
Number of citations: 11 pubs.acs.org
D Wang, S Miller, M Sima, P Kopeckova… - Bioconjugate …, 2003 - ACS Publications
… After the NH 2 of the final Fmoc-d-Asp-OtBu was exposed with piperidine, MA-GG-ONp (260 mg. 0.810 mmol) and DIPEA (226 μL, 1.296 mmol) were added (in 1.5 mL DMF). It was …
Number of citations: 202 pubs.acs.org
Y Sadakane, T Yamazaki, K Nakagomi… - … of pharmaceutical and …, 2003 - Elsevier
A method for determining the isomerization of Asp residues in proteins is described and demonstrated by quantifying the isomerization of Asp 151 in recombinant human αA-crystallin. …
Number of citations: 35 www.sciencedirect.com
N Fujii, T Kawaguchi, H Sasaki, N Fujii - Biochemistry, 2011 - ACS Publications
… Fmoc-l-Asp(OtBu)-OH, Fmoc-d-Asp(OtBu)-OH, Fmoc-l-Asp-OtBu, and Fmoc-d-Asp-OtBu were used as building blocks to synthesize l-α-, d-α-, l-β-, and d-β-isomers, respectively. The …
Number of citations: 66 pubs.acs.org
M Yanagi, T Uehara, Y Uchida, S Kiyota… - Bioconjugate …, 2013 - ACS Publications
Radionuclide bone imaging using polynuclear 99m Tc complexes of bisphosphonates is the most common clinical practice in nuclear medicine. However, the improvement in the …
Number of citations: 10 pubs.acs.org
H Sakaue, T Kinouchi, N Fujii, T Takata, N Fujii - ACS omega, 2017 - ACS Publications
… Fmoc-l-Asp(OtBu)-OH for use as lα-Asp was converted to Fmoc-l-Asp-OtBu-OH, Fmoc-d-Asp(OtBu)-OH, and Fmoc-d-Asp-OtBu-OH for use, respectively, as lβ-, dα-, and dβ-Asp. The …
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.